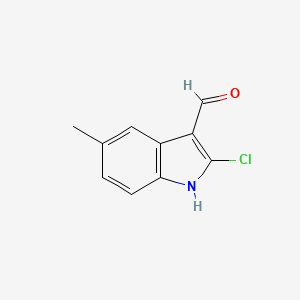

2-chloro-5-methyl-1H-indole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-methyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-6-2-3-9-7(4-6)8(5-13)10(11)12-9/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOEJIVLRLHTXSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401257503 | |

| Record name | 2-Chloro-5-methyl-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401257503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

535924-79-9 | |

| Record name | 2-Chloro-5-methyl-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=535924-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-methyl-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401257503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 5 Methyl 1h Indole 3 Carbaldehyde

Historical Context of Indole-3-carbaldehyde Synthesis

The formylation of the indole (B1671886) nucleus, particularly at the C-3 position, is a fundamental transformation in organic chemistry. Several classical methods have been developed and refined over the years, providing the foundation for the synthesis of more complex derivatives like 2-chloro-5-methyl-1H-indole-3-carbaldehyde. ekb.eg

Vilsmeier-Haack Formylation and its Variations

The Vilsmeier-Haack reaction is a widely employed and highly efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. evitachem.comijpcbs.comorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). ijpcbs.comjk-sci.com This electrophilic species then attacks the electron-rich indole ring, primarily at the C-3 position, to yield an iminium salt intermediate, which upon hydrolysis, affords the corresponding aldehyde. organic-chemistry.orgjk-sci.com The Vilsmeier-Haack reaction is often considered the most convenient method for preparing indole-3-carbaldehydes due to its simplicity, high yields, and the high purity of the resulting product. ekb.eg

The general mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. evitachem.com The indole then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. Subsequent elimination of a proton restores aromaticity, and hydrolysis of the resulting iminium intermediate yields the final aldehyde. jk-sci.com

Other Formylation Approaches (e.g., Reimer-Tiemann, Grignard, Carbon Monoxide)

While the Vilsmeier-Haack reaction is prominent, other methods for indole formylation have been historically significant and continue to be relevant. ekb.egorgsyn.org

Reimer-Tiemann Reaction: This reaction is another classic method for the ortho-formylation of phenols, but it can also be applied to electron-rich heterocycles like indoles and pyrroles. wikipedia.orgmychemblog.comjk-sci.com The reaction typically involves chloroform (B151607) in a basic solution, which generates a dichlorocarbene (B158193) intermediate. wikipedia.orgquora.com This electrophilic carbene then reacts with the indole nucleus. wikipedia.org The reaction conditions are typically basic, which can be a limitation for substrates that are sensitive to strong bases. wikipedia.org

Grignard Reagents: Indole Grignard reagents, formed by the reaction of indole with a Grignard reagent like ethylmagnesium bromide, can be used in formylation reactions. scispace.com These reagents are versatile intermediates for introducing various substituents into the indole ring. scispace.com Formylation can be achieved by reacting the indole Grignard reagent with a suitable formylating agent. erowid.org However, the reactivity of the Grignard reagent can also lead to reactions with the aldehyde product, necessitating careful control of reaction conditions. erowid.org

Carbon Monoxide: Formylation of indoles can also be accomplished using carbon monoxide, often under high pressure and temperature in the presence of a catalyst. orgsyn.orgbeilstein-journals.org This method represents a direct way to introduce the formyl group. evitachem.com Recent advancements have focused on developing milder and more efficient catalytic systems for carbonylation reactions, including the use of formic acid as a CO source to improve safety and accessibility. acs.orgorganic-chemistry.orguj.ac.za

Targeted Synthesis of this compound

The synthesis of the specifically substituted this compound requires tailored approaches that can be broadly categorized into direct synthetic routes and methods involving precursor derivatization.

Direct Synthetic Routes and Optimization

The most direct approach to this compound often involves a one-pot reaction where both chlorination and formylation occur. The Vilsmeier-Haack reaction is particularly well-suited for this, as the reagent itself can act as both the formylating and chlorinating agent under specific conditions. evitachem.com The reaction of 5-methyl-1H-indole with the Vilsmeier reagent can lead to the desired product. evitachem.com

| Method | Starting Material | Reagents | Key Features |

| Vilsmeier-Haack Reaction | 5-methyl-1H-indole | POCl₃, DMF | Direct formylation at C-3 and chlorination at C-2. evitachem.com |

Synthesis via Precursors and Subsequent Derivatization

An alternative and often more controlled strategy involves the synthesis of a precursor molecule, which is then chemically modified to introduce the desired chloro and formyl groups.

One common pathway begins with the synthesis of 5-chloro-2-methyl-1H-indole. This can be achieved through methods like the Fischer indole synthesis, starting from appropriate phenylhydrazine (B124118) and ketone precursors. rsc.org For instance, 5-chloro-2-nitrophenylacetone can be reduced in the presence of a palladium catalyst to yield 5-chloro-2-methylindole. google.com

Once 5-chloro-2-methyl-1H-indole is obtained, the formyl group can be introduced at the C-3 position using a standard formylation reaction, such as the Vilsmeier-Haack reaction. evitachem.com

Another approach involves starting with 5-methyl-1H-indole-3-carbaldehyde and then introducing the chlorine atom at the 2-position. This can be achieved through a direct chlorination reaction using a suitable chlorinating agent.

| Precursor | Subsequent Reaction | Reagents for Derivatization | Product |

| 5-chloro-2-methyl-1H-indole | Vilsmeier-Haack Formylation | POCl₃, DMF | 2-chloro-5-methyl-1H-indole-3-carhaldehyde evitachem.com |

| 5-methyl-1H-indole-3-carbaldehyde | Chlorination | Suitable chlorinating agent | 2-chloro-5-methyl-1H-indole-3-carhaldehyde |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing synthetic methodologies, aiming to reduce environmental impact and improve reaction efficiency. While specific green chemistry approaches for the synthesis of this compound are not extensively documented, general trends in indole synthesis can be applied.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions and improving yields. evitachem.com The application of microwave irradiation to the Vilsmeier-Haack formylation of indoles has been shown to dramatically reduce reaction times from hours to minutes, while maintaining or even improving yields, typically in the range of 80-90%. evitachem.com

Solvent-free mechanochemical synthesis using ball milling is another promising green chemistry technique. evitachem.com This method eliminates the need for volatile organic compounds and can enhance reaction efficiency through mechanical energy input. evitachem.com Optimized protocols for the formylation of substituted indoles using a pre-formed Vilsmeier reagent in a ball mill have been developed. evitachem.com

Furthermore, the development of catalytic systems that operate under milder conditions and the use of less toxic reagents are active areas of research that contribute to the greening of indole synthesis. researchgate.netrsc.org The use of formic acid as a safer alternative to pressurized carbon monoxide in carbonylation reactions is a notable example. acs.orgorganic-chemistry.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, and its application to the Vilsmeier-Haack formylation is well-documented for various heterocyclic compounds. rsc.orgnih.gov The use of microwave irradiation can dramatically reduce reaction times from several hours under conventional heating to mere minutes. degres.eu This rapid heating, combined with the ability to achieve temperatures higher than the solvent's boiling point in sealed vessels, often leads to improved yields and cleaner reaction profiles. researchgate.netbohrium.com

In the context of synthesizing indole aldehydes, microwave assistance can be applied directly to the Vilsmeier-Haack reaction. rsc.orgresearchgate.net Studies on analogous systems, such as the formylation of pyrazoles, demonstrate a significant increase in yield and a drastic reduction in reaction time compared to traditional thermal methods. rsc.orgdegres.eu This efficiency is attributed to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to rapid and uniform heating that is not purely thermal. thieme-connect.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Vilsmeier-Haack Formylation for Similar Heterocycles

| Substrate | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylhydrazone | Conventional | 1-7 hours | ~65% | degres.eu |

| Phenylhydrazone | Microwave | 5-15 minutes | ~83% | rsc.orgdegres.eu |

| Substituted Acetophenone | Conventional | 2 hours | 75-88% | thieme-connect.com |

This table illustrates the general advantages of microwave-assisted synthesis for Vilsmeier-Haack reactions based on data for analogous heterocyclic compounds.

Solvent-Free Reactions

In alignment with the principles of green chemistry, solvent-free or "neat" reaction conditions are increasingly explored to minimize the use of volatile and often toxic organic solvents. The Vilsmeier-Haack reaction traditionally uses the amide reagent (e.g., DMF) in excess, where it functions as both reactant and solvent. thieme-connect.com However, methodologies have been developed to perform this reaction under solvent-free conditions, often by grinding the reactants together, sometimes on a solid support. researchgate.netresearchgate.net

These solvent-free approaches can be particularly effective when combined with microwave irradiation. ijpcbs.comthieme-connect.com For instance, adsorbing the Vilsmeier reagent and the substrate onto a porous inorganic support like silica (B1680970) gel (SiO₂) allows for an efficient reaction in a dry media state when irradiated with microwaves. thieme-connect.com This technique offers the dual benefits of eliminating bulk solvent and accelerating the reaction, coupled with a simpler work-up process. thieme-connect.com Grinding the reactants in a mortar and pestle at room temperature has also been reported as a unique and efficient solvent-free method for formylation reactions. researchgate.net

Catalytic Methodologies (e.g., Ionic Liquids, Nanocatalysts, Biocatalysis)

A significant drawback of the classical Vilsmeier-Haack reaction is its reliance on stoichiometric or excess quantities of caustic reagents like POCl₃. nih.govfigshare.com Modern research focuses on developing catalytic versions of this reaction to improve its environmental profile and atomic efficiency.

Catalytic Vilsmeier-Haack Reaction: Recent advancements have led to the development of a catalytic Vilsmeier-Haack reaction enabled by a P(III)/P(V)=O redox cycle. nih.govfigshare.com This approach allows the phosphorus reagent to be used in catalytic amounts, significantly reducing chemical waste. Such catalytic systems have proven effective for the formylation of various indoles under mild conditions. nih.gov

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that are valued in green chemistry for their negligible vapor pressure, high thermal stability, and potential for recyclability. In biocatalysis, ILs have been used to coat enzymes or as part of supported ionic liquid phases (SILPs), where a thin layer of IL is adsorbed onto a solid support material. mdpi.com This can enhance enzyme stability and activity. While not specifically documented for the Vilsmeier reaction of this compound, ILs can serve as effective and reusable media for various heterocyclic syntheses.

Nanocatalysts: Nanomaterials are increasingly used as catalyst supports due to their high surface-area-to-volume ratio. Magnetic nanoparticles, such as magnetite (Fe₃O₄), are particularly advantageous as they allow for the easy separation of the catalyst from the reaction mixture using an external magnet. mdpi.com These nanoparticles can be functionalized with catalytic species or used as supports for enzymes in biocatalytic processes. mdpi.com

Biocatalysis: Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and under mild conditions. While direct enzymatic Vilsmeier-Haack reactions are not established, enzymes are central to many green chemistry applications. Lipases are commonly used enzymes that can be immobilized on nanomaterials, sometimes modified with ionic liquids, to create stable and reusable heterogeneous biocatalysts for reactions like hydrolysis and esterification. mdpi.com

Table 2: Overview of Advanced Catalytic Methodologies

| Catalytic Approach | Key Features | Potential Advantages |

|---|---|---|

| Catalytic Vilsmeier-Haack | Employs a P(III)/P(V)=O redox cycle. nih.govfigshare.com | Reduces the use of stoichiometric phosphorus reagents; milder reaction conditions. |

| Ionic Liquids (ILs) | Non-volatile, stable liquid salts used as reaction media. mdpi.com | Recyclable, enhances reaction rates and stability of biocatalysts. |

| Nanocatalysts | High surface area supports, often magnetic (e.g., Fe₃O₄). mdpi.com | High efficiency, easy catalyst separation and recovery. |

| Biocatalysis | Use of enzymes for specific chemical transformations. mdpi.com | High selectivity, mild reaction conditions, environmentally benign. |

Purification and Isolation Techniques for this compound

The purification and isolation of the final product is a critical step to ensure high purity. The process typically involves a sequence of work-up and purification procedures.

Reaction Quenching and Neutralization: The reaction mixture is first carefully quenched by pouring it into crushed ice or cold water. orgsyn.org This is followed by neutralization or basification, often with an aqueous solution of sodium hydroxide (B78521) or sodium carbonate, until the crude product precipitates out of the solution as a solid. orgsyn.orggoogle.com

Filtration and Washing: The precipitated solid is collected by vacuum filtration. The filter cake is then washed thoroughly with water to remove inorganic salts and water-soluble impurities. orgsyn.org Further washing with a non-polar organic solvent like petroleum ether can help remove non-polar side products. orgsyn.org

Solvent Extraction: If a clean precipitation is not achieved, the product can be recovered from the aqueous mixture via liquid-liquid extraction using an appropriate organic solvent such as dichloromethane (B109758) or ethyl acetate. nih.gov The combined organic layers are then washed, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure. nih.gov

Chromatographic Purification: The most common method for purifying the crude product is column chromatography on silica gel. nih.gov A solvent system, typically a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate), is used as the eluent to separate the target compound from impurities. nih.gov

Recrystallization: As a final step to obtain a product of high purity, the material obtained after chromatography can be recrystallized. orgsyn.org This involves dissolving the compound in a minimum amount of a hot solvent (e.g., ethanol) and allowing it to cool slowly, whereupon the pure compound crystallizes out. orgsyn.org

Table 3: Summary of Purification and Isolation Techniques

| Step | Technique | Purpose | Reference |

|---|---|---|---|

| 1 | Quenching & Neutralization | Decompose the reaction complex and precipitate the crude product. | orgsyn.orggoogle.com |

| 2 | Filtration & Washing | Isolate the crude solid and remove water-soluble impurities. | orgsyn.org |

| 3 | Solvent Extraction | Recover the product from the aqueous phase if it does not precipitate. | nih.gov |

| 4 | Column Chromatography | Separate the target compound from closely related impurities. | nih.gov |

Chemical Reactivity and Derivatization of 2 Chloro 5 Methyl 1h Indole 3 Carbaldehyde

Reactivity at the Carbaldehyde Moiety

The aldehyde group is a highly reactive site, participating in numerous reactions that are fundamental to organic synthesis.

Condensation Reactions (e.g., Schiff Base Formation, Knoevenagel Condensation)

The carbaldehyde functionality of 2-chloro-5-methyl-1H-indole-3-carbaldehyde readily undergoes condensation reactions with various nucleophiles. These reactions are crucial for extending the molecular framework and introducing new functional groups.

Schiff Base Formation: Condensation with primary amines leads to the formation of imines, commonly known as Schiff bases. orientjchem.orguodiyala.edu.iq This reaction typically involves heating the indole-3-carbaldehyde derivative with a primary amine, often in the presence of an acid catalyst like glacial acetic acid, in a suitable solvent such as ethanol (B145695). orientjchem.orgnih.gov The resulting azomethine group (-C=N-) is a key structural motif in many biologically active compounds. uodiyala.edu.iqijpbs.com For instance, various indole-3-carbaldehyde derivatives have been condensed with compounds like l-amino acids and aminophenols to create novel Schiff bases. nih.gov Similarly, reactions with 1,4-diaminobutane (B46682) have been reported for indole-3-carboxaldehyde (B46971) to produce Schiff base ligands. ijpbs.com

Knoevenagel Condensation: The Knoevenagel condensation is a modification of the aldol (B89426) condensation where the carbaldehyde reacts with a compound containing an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups). wikipedia.orgsigmaaldrich.com This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine. wikipedia.org The initial nucleophilic addition is followed by a dehydration step, yielding an α,β-unsaturated product. sigmaaldrich.com Active methylene compounds like malononitrile, cyanoacetic acid, and barbituric acid derivatives are common reaction partners for indole-3-carbaldehydes, leading to the synthesis of 3-substituted indole (B1671886) derivatives. wikipedia.orgresearchgate.netekb.eg

Table 1: Examples of Condensation Reactions with Indole-3-Carbaldehyde Analogues This table presents data for analogous indole compounds to illustrate the typical conditions and products of condensation reactions.

| Reaction Type | Indole Reactant | Co-reactant | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Schiff Base Formation | Indole-3-carboxaldehyde | Primary Amines (e.g., l-amino acids, aminophenols) | Ethanol, Reflux | Indole-3-carboxaldehyde Schiff Base | nih.gov |

| Schiff Base Formation | 2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde | Aniline Derivatives | Ethanol, Glacial Acetic Acid, Reflux | Indole Schiff Base Derivatives | orientjchem.org |

| Knoevenagel Condensation | 1H-Indole-3-carbaldehyde | Malononitrile | Base catalyst (e.g., piperidine) | 2-(1H-indol-3-ylmethylidene)malononitrile | researchgate.net |

| Knoevenagel Condensation | 2-Methoxybenzaldehyde (analogue) | Thiobarbituric acid | Piperidine, Ethanol | α,β-unsaturated enone | wikipedia.org |

Reduction Reactions

The aldehyde group of this compound can be selectively reduced to a primary alcohol. evitachem.com This transformation is typically achieved using mild reducing agents to avoid affecting other reducible groups in the molecule. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose, effectively converting the carbaldehyde to the corresponding (2-chloro-5-methyl-1H-indol-3-yl)methanol. evitachem.com The reaction is generally performed in an alcoholic solvent like methanol.

Table 2: Reduction of the Carbaldehyde Moiety

| Reactant | Reagent | Solvent | Product | Reference |

|---|---|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | Methanol (typical) | (2-Chloro-5-methyl-1H-indol-3-yl)methanol | evitachem.com |

| 2-Chloro-1-methyl-1H-indole-3-carbaldehyde (analogue) | Sodium Borohydride (NaBH₄) | Methanol | 2-Chloro-1-methyl-1H-indole-3-methanol |

Oxidation Reactions

Conversely, the carbaldehyde group can be oxidized to a carboxylic acid. evitachem.com This conversion introduces a new functional group that can be used for further derivatization, such as ester or amide formation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions are typically employed for this transformation. evitachem.com The oxidation of this compound yields 2-chloro-5-methyl-1H-indole-3-carboxylic acid. evitachem.com

Table 3: Oxidation of the Carbaldehyde Moiety

| Reactant | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| This compound | Potassium Permanganate (KMnO₄) | Acidic or Basic | 2-Chloro-5-methyl-1H-indole-3-carboxylic acid | evitachem.com |

| 2-Chloro-1-methyl-1H-indole-3-carbaldehyde (analogue) | Potassium Permanganate (KMnO₄) or Chromium Trioxide (CrO₃) | Acidic | 2-Chloro-1-methyl-1H-indole-3-carboxylic acid |

Reactions Involving the Indole Nitrogen (N1)

The nitrogen atom in the indole ring possesses a lone pair of electrons and an associated proton (N-H), making it a site for electrophilic substitution reactions such as alkylation and acylation.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The hydrogen atom on the indole nitrogen can be replaced by an alkyl group. organic-chemistry.org Classical conditions for N-alkylation involve treating the indole with a strong base like sodium hydride (NaH) to form the corresponding anion, followed by reaction with an alkyl halide in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.org Alternative methods have been developed using potassium hydroxide (B78521) in ionic liquids or in a two-phase system with a water-immiscible organic solvent. organic-chemistry.orggoogle.com These reactions are crucial for synthesizing 1,2,3-trisubstituted indoles. rsc.org

N-Acylation: N-acylation involves the introduction of an acyl group onto the indole nitrogen. This is often achieved by reacting the indole with an acylating agent like an acyl chloride (e.g., 3-chloro acetylchloride) in the presence of a base such as triethylamine. derpharmachemica.com Another approach utilizes thioesters as the acyl source with a base like cesium carbonate (Cs₂CO₃) in a high-boiling solvent like xylene. beilstein-journals.orgnih.gov Successful N-acylation is confirmed by the disappearance of the N-H signal in NMR spectra. derpharmachemica.com

Table 4: N-Substitution Reactions of Indole Analogues This table presents data for analogous indole compounds to illustrate typical N-alkylation and N-acylation reactions.

| Reaction Type | Indole Reactant | Reagent | Base/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| N-Alkylation | Indole | Alkyl Halide | Sodium Hydride (NaH) / DMF or THF | N-Alkyl Indole | rsc.org |

| N-Alkylation | Indole | Alkyl Halide | Potassium Hydroxide (KOH) / Ionic Liquid | N-Alkyl Indole | organic-chemistry.org |

| N-Acylation | Indole-3-carboxaldehyde | 3-Chloro Acetylchloride | Triethylamine / THF | 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde | derpharmachemica.com |

| N-Acylation | 3-Methyl-1H-indole | S-methyl butanethioate (Thioester) | Cesium Carbonate (Cs₂CO₃) / Xylene, 140 °C | N-Acyl Indole | nih.gov |

N-Protection Strategies

In multi-step syntheses, protecting the indole nitrogen is often a necessary strategy to prevent unwanted side reactions and to direct reactivity to other parts of the molecule. ekb.eg The N-H proton is acidic and can interfere with reactions involving strong bases or organometallic reagents. N-acylation, as described above, can serve as a protection strategy. derpharmachemica.com Additionally, other common nitrogen protecting groups, such as the tert-butyloxycarbonyl (Boc) group, are widely used. acs.org The Boc group can be introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is known to be stable under various reaction conditions but can be removed under acidic conditions. The choice of protecting group depends on the specific reaction sequence and the stability required. acs.org

Substitution Reactions at the Indole Ring System

The reactivity of the this compound core is characterized by the interplay of its functional groups: the reactive chlorine atom at the C2 position, the electron-donating methyl group at C5, and the electron-withdrawing aldehyde at C3. These features allow for a range of substitution reactions.

Nucleophilic Substitution at C2 (Chlorine atom)

The chlorine atom at the C2 position of the indole ring is susceptible to nucleophilic substitution, a reaction facilitated by the electron-withdrawing nature of the adjacent formyl group and the indole nitrogen. This allows for the introduction of a variety of functional groups at this position. The general mechanism involves the attack of a nucleophile at the C2 carbon, leading to the displacement of the chloride ion.

Common nucleophiles used in these reactions include amines and thiols, typically under basic conditions. For instance, reaction with piperazine (B1678402) derivatives in the presence of a base like potassium carbonate can yield 2-(piperazin-1-yl)-5-methyl-1H-indole-3-carbaldehyde derivatives. nih.gov Similarly, other amines or sulfur-based nucleophiles can be employed to create a diverse library of C2-substituted indoles.

Table 1: Examples of Nucleophilic Substitution at C2

| Nucleophile | Reagent Example | Product Structure |

| Secondary Amine | Piperazine | 5-methyl-2-(piperazin-1-yl)-1H-indole-3-carbaldehyde |

| Thiol | Ethanethiol | 2-(ethylthio)-5-methyl-1H-indole-3-carbaldehyde |

| Alkoxide | Sodium Methoxide | 2-methoxy-5-methyl-1H-indole-3-carbaldehyde |

Electrophilic Aromatic Substitution (if applicable)

Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic compounds, including indoles. masterorganicchemistry.comyoutube.com The feasibility and regioselectivity of EAS on this compound are governed by the combined directing effects of the existing substituents.

Indole NH (N1): Strongly activating, ortho- and para-directing.

Methyl group (C5): Activating, ortho- and para-directing (to C4 and C6).

Formyl group (C3): Deactivating, meta-directing.

Chloro group (C2): Deactivating, ortho- and para-directing.

The C3 position, typically the most reactive site in indoles for electrophilic attack, is already substituted. The powerful activating effect of the indole nitrogen, along with the activating methyl group at C5, would primarily direct incoming electrophiles to the C4 and C6 positions of the benzene (B151609) portion of the ring. While the formyl and chloro groups are deactivating, the activating groups generally determine the position of substitution. Therefore, reactions such as nitration, halogenation, or sulfonation would be expected to yield a mixture of C4 and C6 substituted products.

Suzuki Coupling and Related Cross-Coupling Reactions at C2

While the provided outline mentions Suzuki coupling at C5, the title compound, this compound, possesses a methyl group at this position, which is not a typical leaving group for standard cross-coupling reactions. The primary site for such reactions on this molecule is the C2 position, bearing the chloro substituent.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds. organic-chemistry.orglibretexts.org In this context, the C2-chloro atom can be coupled with various organoboron compounds, such as aryl or heteroaryl boronic acids, in the presence of a palladium catalyst and a base. nih.govnih.gov This reaction proceeds via a catalytic cycle involving oxidative addition of the palladium catalyst to the C-Cl bond, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org This method allows for the synthesis of 2-aryl- or 2-heteroaryl-5-methyl-1H-indole-3-carbaldehydes, significantly expanding the structural diversity of derivatives. nih.govnih.gov

Table 2: Suzuki-Miyaura Coupling at the C2 Position

| Boronic Acid | Catalyst/Base | Product Name |

| Phenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 5-methyl-2-phenyl-1H-indole-3-carbaldehyde |

| Thiophene-2-boronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 5-methyl-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde |

| Pyridine-3-boronic acid | Pd(OAc)₂/SPhos / K₃PO₄ | 5-methyl-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde |

Formation of Fused Heterocyclic Systems

The bifunctional nature of this compound, with its aldehyde group and adjacent chloro-substituent, makes it an excellent precursor for constructing fused heterocyclic systems. These reactions often proceed through a condensation step at the aldehyde followed by an intramolecular cyclization involving displacement of the C2-chloride.

Pyrimidine (B1678525) Derivatives

Fused pyrimidine rings can be constructed by reacting this compound with amidines or related binucleophiles. richmond.edu For example, condensation with acetamidine (B91507) hydrochloride in a suitable solvent yields an intermediate that can undergo intramolecular cyclization. richmond.eduderpharmachemica.com The amino group of the condensed amidine acts as an internal nucleophile, attacking the C2 position and displacing the chloride to form a new six-membered ring. This results in the formation of indole-fused pyrimidines, known as pyrimido[4,5-b]indoles. This synthetic strategy is analogous to the formation of fused pyrimidines from 2-chloro-3-formylquinolines. researchgate.net

Triazole and Thiadiazole Derivatives

The aldehyde functional group at C3 is the primary reaction site for building fused triazole and thiadiazole rings.

Triazole Derivatives: The synthesis of fused triazoles can be achieved by reacting the aldehyde with hydrazides. mdpi.comresearchgate.net For instance, condensation with a hydrazide (R-CONHNH₂) would form a corresponding hydrazone. This intermediate, under appropriate cyclization conditions, can lead to the formation of various isomeric triazole systems, often through oxidative cyclization or by using specific reagents to build the ring. A common pathway involves the reaction of the aldehyde with hydrazine (B178648) hydrate (B1144303) to form a hydrazone, which can then be used in subsequent steps to build the triazole ring. nih.govclockss.org

Thiadiazole Derivatives: Thiadiazole derivatives can be synthesized from the aldehyde via a thiosemicarbazone intermediate. nih.gov The reaction of this compound with thiosemicarbazide (B42300) yields the corresponding 2-((2-chloro-5-methyl-1H-indol-3-yl)methylene)hydrazine-1-carbothioamide. This intermediate can then be cyclized, often through oxidative methods (e.g., using ferric chloride or other oxidizing agents), to form a 1,3,4-thiadiazole (B1197879) ring attached to the indole core at the C3 position. nih.govnih.gov This approach is a well-established method for synthesizing thiadiazole heterocycles. mdpi.comresearchgate.net

Quinolone and Naphthyridine Hybrids

The synthesis of hybrid molecules incorporating both indole and quinoline (B57606) or naphthyridine scaffolds is a significant area of medicinal chemistry research. While direct, single-step syntheses of such hybrids from this compound are not extensively documented, established synthetic routes like the Friedländer annulation offer a plausible and effective strategy.

The Friedländer synthesis is a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (a group of the structure -CH2-C=O). In this context, this compound can serve as the carbonyl component.

Reaction with o-Aminoaryl Ketones (for Quinolones): By reacting this compound with an ortho-aminoaryl ketone, such as 2-aminoacetophenone, a base- or acid-catalyzed condensation can be initiated. The reaction proceeds via an initial aldol-type condensation followed by cyclization and dehydration (aromatization) to yield an indolyl-substituted quinoline. The 5-methyl and 2-chloro substituents on the indole ring remain intact during this process, providing a route to highly functionalized quinoline hybrids.

Reaction with Aminopyridine Ketones (for Naphthyridines): Similarly, a naphthyridine ring system can be constructed. Naphthyridines are isomers of quinoline, containing two nitrogen atoms in the bicyclic structure. Reacting the title indole carbaldehyde with an aminopyridine derivative that possesses an adjacent activated methyl or methylene ketone, such as 2-amino-3-acetylpyridine, under Friedländer conditions would lead to the formation of an indolyl-naphthyridine hybrid. The reaction follows a similar pathway of condensation, cyclization, and aromatization. tsijournals.comtsijournals.comresearchgate.net

The table below outlines potential reactants for creating these hybrid structures.

| Reactant for Annulation | Resulting Hybrid Core Structure | Reaction Type |

|---|---|---|

| 2-Aminoacetophenone | Indolyl-Quinoline | Friedländer Annulation |

| Ethyl 2-aminobenzoylacetate | Indolyl-Quinolinone | Friedländer Annulation |

| 2-Amino-5-nitroacetophenone | Nitro-substituted Indolyl-Quinoline | Friedländer Annulation |

| 2-Amino-3-acetylpyridine | Indolyl-Naphthyridine | Friedländer Annulation |

Pyrazolone (B3327878) Derivatives

The aldehyde group of this compound is highly susceptible to condensation reactions with compounds containing active methylene groups, such as pyrazolones. The most common reaction for this transformation is the Knoevenagel condensation. amazonaws.comnih.gov

In this reaction, the active methylene group at the C4 position of the pyrazolone ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the indole-3-carbaldehyde. The reaction is typically catalyzed by a weak base, such as piperidine or triethylamine, and often involves heating in a suitable solvent like ethanol or acetic acid. The initial addition product readily undergoes dehydration to form a stable, conjugated system, resulting in a 4-((2-chloro-5-methyl-1H-indol-3-yl)methylene)pyrazolone derivative. acgpubs.orgresearchgate.net

This synthetic route is highly efficient and allows for the creation of a diverse library of indole-pyrazolone hybrids by varying the substituents on the pyrazolone starting material. mdpi.comnih.gov For example, using different N-substituted or C3-substituted pyrazolones can systematically modify the properties of the final product.

The table below details the Knoevenagel condensation reaction between this compound and various pyrazolone derivatives.

| Pyrazolone Reactant | Catalyst/Solvent | Resulting Product Name |

|---|---|---|

| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Piperidine/Ethanol | (Z)-4-((2-chloro-5-methyl-1H-indol-3-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one |

| 3-Methyl-1H-pyrazol-5(4H)-one | Triethylamine/Methanol | (Z)-4-((2-chloro-5-methyl-1H-indol-3-yl)methylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one |

| 1,3-Diphenyl-1H-pyrazol-5(4H)-one | Acetic Acid | (Z)-4-((2-chloro-5-methyl-1H-indol-3-yl)methylene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one |

| 3-Anilino-1H-pyrazol-5(4H)-one | Piperidine/Ethanol | (Z)-5-anilino-4-((2-chloro-5-methyl-1H-indol-3-yl)methylene)-2,4-dihydro-3H-pyrazol-3-one |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 2-chloro-5-methyl-1H-indole-3-carbaldehyde, a complete NMR analysis would involve ¹H NMR, ¹³C NMR, and various 2D correlation experiments.

¹H NMR Analysis of Chemical Shifts and Coupling Constants

The ¹H NMR spectrum would provide information on the number of different types of protons and their electronic environments.

Expected Chemical Shifts (δ):

Aldehyde Proton (-CHO): A singlet would be expected in the downfield region, typically between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. youtube.com

N-H Proton: A broad singlet corresponding to the indole (B1671886) N-H proton would be observed, with a chemical shift that can vary significantly (typically 8.0-12.0 ppm) depending on the solvent and concentration.

Methyl Protons (-CH₃): A sharp singlet for the three protons of the methyl group at C-5 would appear in the upfield region, likely around 2.3-2.5 ppm.

Coupling Constants (J):

The aromatic protons would exhibit coupling with each other. For instance, H-6 and H-7 would likely show ortho-coupling (³J), typically in the range of 7-9 Hz. A smaller meta-coupling (⁴J) might be observed between H-4 and H-6. hw.ac.uk

A hypothetical data table for the ¹H NMR spectrum is presented below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CHO | ~10.0 | s (singlet) | - | 1H |

| N-H | ~11.5 | br s (broad singlet) | - | 1H |

| H-4 | ~7.8 | d (doublet) | ~1-2 (⁴J) | 1H |

| H-7 | ~7.5 | d (doublet) | ~8.5 (³J) | 1H |

| H-6 | ~7.2 | dd (doublet of doublets) | ~8.5 (³J), ~1-2 (⁴J) | 1H |

| -CH₃ | ~2.4 | s (singlet) | - | 3H |

¹³C NMR Analysis and Correlation Spectroscopy (COSY, HSQC)

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Expected Chemical Shifts (δ):

Carbonyl Carbon (-CHO): The aldehyde carbon is highly deshielded and would appear far downfield, typically between 180 and 190 ppm.

Indole Carbons: The eight carbons of the indole ring would have distinct signals. The chlorine-bearing C-2 would be significantly shifted. Quaternary carbons (C-2, C-3, C-3a, C-5, C-7a) would also be identifiable. huji.ac.ilorganicchemistrydata.org

Methyl Carbon (-CH₃): The methyl carbon signal would appear in the upfield aliphatic region, around 20-25 ppm.

Correlation Spectroscopy:

COSY (Correlation Spectroscopy): A COSY experiment would show correlations between coupled protons, confirming the relationships between H-4, H-6, and H-7 on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons they are attached to. This would definitively link the proton signals for H-4, H-6, H-7, and the methyl group to their corresponding carbon signals. sigmaaldrich.com

A hypothetical data table for the ¹³C NMR spectrum is presented below.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | ~185 |

| C-2 | ~135 |

| C-7a | ~134 |

| C-5 | ~132 |

| C-3a | ~128 |

| C-4 | ~125 |

| C-6 | ~123 |

| C-7 | ~112 |

| C-3 | ~118 |

| -CH₃ | ~21 |

2D NMR Techniques for Structural Elucidation

For unambiguous assignment of all signals, advanced 2D NMR techniques are essential.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons by observing their correlations to nearby protons. For example, the aldehyde proton would show correlations to C-3 and C-3a, and the methyl protons would show correlations to C-5, C-4, and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals protons that are close in space, which helps to confirm the substitution pattern on the indole ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy provide information about the functional groups present in a molecule by measuring its vibrational modes.

Expected IR Absorption Bands:

N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹ corresponding to the N-H bond of the indole ring.

C-H Stretch (Aromatic and Alkyl): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the methyl C-H stretch appears just below 3000 cm⁻¹. pressbooks.pub

C=O Stretch (Aldehyde): A very strong and sharp absorption band is expected in the range of 1670-1690 cm⁻¹ due to the carbonyl group conjugated with the indole ring. vscht.cz

C=C Stretch (Aromatic): Several bands of variable intensity would be observed in the 1450-1620 cm⁻¹ region, characteristic of the indole ring system.

C-Cl Stretch: A weak to medium band in the fingerprint region, typically between 600 and 800 cm⁻¹.

A hypothetical data table for the IR spectrum is presented below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3350 | Medium, Sharp | N-H Stretch | Indole N-H |

| ~3080 | Weak | C-H Stretch | Aromatic C-H |

| ~2920 | Weak | C-H Stretch | Methyl C-H |

| ~1675 | Strong, Sharp | C=O Stretch | Aldehyde |

| ~1610, 1550, 1470 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~750 | Medium | C-Cl Stretch | Aryl Chloride |

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C-Cl bonds.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound.

The molecular formula for this compound is C₁₀H₈ClNO. The expected monoisotopic mass would be approximately 193.03 g/mol . The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio), resulting in two peaks separated by two mass units ([M]⁺ and [M+2]⁺).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition. For C₁₀H₈³⁵ClNO, the calculated exact mass would be compared to the measured mass to confirm the molecular formula with a high degree of confidence (typically within 5 ppm).

Expected HRMS Result:

Calculated for C₁₀H₈³⁵ClNO [M+H]⁺: 194.0367

Found: A value very close to the calculated mass.

X-ray Crystallography for Solid-State Structure Determination

Detailed experimental data from single-crystal X-ray diffraction is required to elucidate the precise three-dimensional arrangement of atoms and molecules in the solid state. As of the latest available information, such a study has not been published for this compound.

This analysis is contingent on crystallographic data, which is not available.

A definitive analysis of the intermolecular forces governing the crystal packing, including the identification and geometric characterization of hydrogen bonds and π-stacking interactions, requires a solved crystal structure, which is not available.

The specific conformation of the molecule in the solid state, including the planarity of the indole ring system and the orientation of the carbaldehyde group, cannot be determined without experimental crystallographic data.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties and reactivity. For similar indole (B1671886) derivatives, DFT calculations are often performed using functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis

A fundamental application of DFT is geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This process calculates bond lengths, bond angles, and dihedral angles. For related molecules, studies confirm that the indole ring system is nearly planar. Analysis of the electronic structure provides insights into the distribution of electron density, dipole moment, and electrostatic potential, which are crucial for understanding the molecule's polarity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transport properties. A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. For many organic molecules, the HOMO is often distributed over the electron-rich parts of the molecule, and the LUMO is located on the electron-deficient sites.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

DFT calculations are a standard tool for predicting spectroscopic data. Theoretical vibrational frequencies from DFT can be correlated with experimental Infrared (IR) spectra to help assign specific vibrational modes to functional groups within the molecule. Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) approach are used to calculate theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predicted spectra can be compared with experimental data to confirm the molecular structure.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. While no specific MD studies were found for 2-chloro-5-methyl-1H-indole-3-carbaldehyde, this technique could be applied to understand its behavior in different solvent environments or its interaction with biological targets like proteins. MD simulations provide detailed information on conformational changes, binding dynamics, and the stability of molecular complexes.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. QSAR models are built by calculating molecular descriptors (e.g., topological, electronic, hydrophobic) and relating them to experimental activity data using statistical methods. Although QSAR studies have been conducted on various classes of indole derivatives to predict their antioxidant or other biological activities, no specific QSAR models focused on this compound or its close analogs were identified in the search results. Such studies are valuable in drug discovery for predicting the activity of new compounds and optimizing lead structures.

Reaction Mechanism Studies through Computational Modeling

Computational modeling, particularly using DFT, is instrumental in elucidating chemical reaction mechanisms. These studies involve calculating the energy profiles of reaction pathways, including the structures of reactants, transition states, and products. This allows researchers to determine activation energies and reaction kinetics, providing a deeper understanding of why a reaction proceeds in a certain way. While experimental work on the reactivity of 2-chloroindole-3-carbaldehydes exists, detailed computational studies modeling these specific reaction mechanisms were not found.

Mechanistic Insights into Biological Activity in Vitro and in Silico Only

Exploration of Molecular Targets and Pathways (based on in vitro or in silico findings, excluding clinical trials)

While direct studies on 2-chloro-5-methyl-1H-indole-3-carbaldehyde are limited, research on the broader family of indole-3-carbaldehyde derivatives points to several potential molecular targets and pathways. A primary mechanism of action for many indole (B1671886) derivatives is the inhibition of tubulin polymerization, a critical process for cell division. These compounds often bind to the colchicine-binding site on tubulin, leading to a disruption of microtubule dynamics, cell cycle arrest, and subsequent apoptosis in cancer cells. nih.gov This has established indole-based compounds as a significant class of potential anticancer agents. nih.govresearchgate.netresearchgate.net

In silico and in vitro studies have identified other potential molecular targets for indole derivatives, suggesting a broad spectrum of biological activity. These targets include:

Aryl Hydrocarbon Receptor (AhR): Indole-3-carbaldehyde is a known agonist of the AhR, particularly in intestinal immune cells. This interaction stimulates the production of Interleukin-22 (IL-22), a cytokine crucial for maintaining mucosal homeostasis and integrity. wikipedia.orgnih.gov

Cyclin-Dependent Kinases (CDKs): Certain oxindole (B195798)–indole conjugates have been developed as inhibitors of CDKs, which are key regulators of the cell cycle and are often overexpressed in cancer. nih.gov

DNA Gyrase: Molecular docking studies have suggested that indole derivatives could act as inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, indicating potential antibacterial applications. researchgate.net

Serotonin (B10506) Receptors (5-HT): The indole structure is central to serotonin and related ligands. Studies on indole derivatives have shown binding affinity for serotonin receptors like 5-HT1A and 5-HT2A, suggesting potential applications in neuroscience. nih.gov

Janus Kinase 3 (JAK3): In silico analysis of indole-based compounds has shown potential inhibitory properties against JAK3, a protein involved in a critical signaling pathway for immune cell development and function. nih.gov

The diverse range of identified targets underscores the versatility of the indole scaffold, suggesting that this compound could potentially interact with one or more of these pathways, influenced by its specific substitution pattern.

Structure-Activity Relationship (SAR) Studies (theoretical and in vitro aspects)

The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring. Structure-Activity Relationship (SAR) studies, based on theoretical models and in vitro assays of various analogues, provide insights into how the chloro and methyl groups of the target compound might influence its activity.

The presence, type, and position of substituents on the indole core are critical determinants of biological activity. researchgate.net

Halogen Substitution: The introduction of a halogen, such as chlorine, at the C5 position of the indole ring has been shown to enhance the modulatory potency of certain indole derivatives at specific receptors. nih.gov For instance, in a series of indole-2-carboxamides, a chloro or fluoro group at the C5 position enhanced potency at the CB1 receptor. nih.gov In other series, a chloro substitution at the C5 position of an oxindole moiety was found to be beneficial for anticancer activity. nih.gov The electron-withdrawing nature of chlorine can significantly alter the electronic distribution of the indole ring, potentially improving binding affinity or metabolic stability.

Methyl Substitution: A methyl group at the C2 position has been noted in biologically active indole compounds like Indomethacin. impactfactor.org Its presence can influence the molecule's conformation and lipophilicity, which in turn affects its interaction with biological targets.

Aldehyde Group at C3: The carbaldehyde group at the C3 position is a key functional group. It is a versatile precursor for the synthesis of a wide range of heterocyclic derivatives through condensation reactions, allowing for the creation of diverse chemical libraries for biological screening. researchgate.net The aldehyde itself can participate in crucial interactions, including hydrogen bonding, with target proteins.

The combination of the 2-chloro, 5-methyl, and 3-carbaldehyde substituents creates a unique electronic and steric profile that would ultimately define the specific biological targets and potency of the compound.

Table 1: Inferred Structure-Activity Relationships for this compound Based on Analogues

| Substituent & Position | Observed Effect in Analogues | Potential Implication for Target Compound | Reference |

|---|---|---|---|

| Chloro at C5 | Enhances potency of CB1 receptor modulators; beneficial for anticancer activity in oxindole-indole hybrids. | May enhance binding affinity to various biological targets due to altered electronic properties. | nih.govnih.gov |

| Methyl at C2 | Present in active anti-inflammatory compounds (e.g., Indomethacin); influences lipophilicity. | Could contribute to favorable interactions within lipophilic pockets of target enzymes or receptors. | impactfactor.org |

| Carbaldehyde at C3 | Acts as a key synthetic intermediate and can form hydrogen bonds with target residues. | Provides a reactive site for forming Schiff bases and other derivatives; likely involved in direct binding interactions. | researchgate.net |

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational tool used to predict how a ligand might bind to a protein's active site. While docking studies for this compound are not specifically published, studies on analogous indole structures provide a model for its potential interactions.

Docking studies on various indole derivatives consistently predict favorable binding affinities (expressed as docking scores in kcal/mol) to a range of protein targets. For example, indole derivatives have shown promising docking scores against tyrosinase, cyclin-dependent kinases (CDKs), and bacterial enzymes. nih.govmdpi.com One study on an indole derivative targeting cathepsin K reported a docking score of -10.3 kcal/mol, indicating a strong predicted binding affinity. acs.org Another analysis of indole-based compounds with the JAK-3 protein showed binding affinities ranging from -8.8 to -9.7 kcal/mol. nih.gov These results suggest that the indole scaffold is well-suited for fitting into the binding pockets of various enzymes and receptors. The specific binding affinity of this compound would be determined by its precise fit and the specific non-covalent interactions it can form within a target's active site.

The interactions between a ligand and a protein are what stabilize the complex. In silico studies reveal the key amino acid residues that are likely to interact with indole derivatives. Common interactions include:

Hydrogen Bonding: The NH group of the indole ring and the oxygen of the C3-carbaldehyde are prime candidates for forming hydrogen bonds. Studies have shown the indole NH forming hydrogen bonds with residues like Serine (Ser) and Threonine (Thr), while carbonyl groups interact with residues like Arginine (Arg) and Tyrosine (Tyr). nih.govmdpi.commdpi.com

Hydrophobic and π-Stacking Interactions: The aromatic indole ring system frequently engages in hydrophobic and π-π or π-alkyl stacking interactions with aromatic residues such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). mdpi.comnih.gov

Halogen Bonding: The chlorine atom at the C5 position can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen. A docking study of a chlorinated indole derivative with the 5-HT2A receptor identified a halogen bond with an Asparagine (Asn) residue, which contributed to its binding. nih.gov

Table 2: Predicted Molecular Interactions and Key Residues for Indole Analogues

| Target Protein Class | Predicted Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Serotonin Receptors (5-HT) | Asp, Ser, Thr, Asn, Phe, Trp | Electrostatic, Hydrogen Bond, Halogen Bond, Hydrophobic | nih.gov |

| Tyrosinase | Lys, Ala, Ile, Phe | Hydrogen Bond, π-Alkyl, Amide-π Stacking | mdpi.com |

| Cyclooxygenase (COX) | Arg, Tyr | Hydrogen Bond | mdpi.com |

| Antifungal CYP51 | Heme group, Ser | Ionizable Interaction, Hydrogen Bond | mdpi.com |

Enzymatic Inhibition Studies (e.g., Lanosterol (B1674476) 14α-demethylase, COX-2, 5-LOX)

The indole scaffold is a common feature in many enzyme inhibitors. In vitro studies on various indole derivatives have demonstrated inhibitory activity against several key enzymes.

Lanosterol 14α-demethylase (CYP51): This enzyme is a critical component in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in humans. It is a major target for antifungal drugs. Molecular docking studies of indole-based compounds against the fungal CYP51 enzyme have shown favorable binding interactions, suggesting that they could function as inhibitors. mdpi.com For instance, certain indole derivatives were predicted to interact with the heme group in the enzyme's active site, a common mechanism for CYP450 inhibitors. mdpi.com

Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX): These enzymes are central to the inflammatory pathway, responsible for producing prostaglandins (B1171923) and leukotrienes, respectively. Dual inhibition of COX-2 and 5-LOX is a desirable strategy for developing anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs. researchgate.netmdpi.com Several studies have reported that indole derivatives can act as potent and selective COX-2 inhibitors or as dual COX/5-LOX inhibitors. mdpi.comnih.gov For example, a series of novel indole-2-amide compounds were found to have significant COX-2 inhibitory activity, with the most promising compound showing an IC50 of 66 nM against 5-LOX. nih.gov The anti-inflammatory drug Indomethacin is itself an indole derivative and a non-selective COX inhibitor. impactfactor.orgnih.gov

Table 3: Enzymatic Inhibition Data for Representative Indole Analogues

| Enzyme Target | Compound Class | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| COX-2 | Indole-2-amide derivative (10b) | 23.3 nM | nih.gov |

| 5-LOX | Indole-2-amide derivative (10b) | 66 nM | nih.gov |

| Lanosterol 14α-demethylase (Human CYP51A1) | Luteolin 7,3′-disulfate (a flavonoid, for comparison) | >25 µM | nih.gov |

| COX-2 | Diarylpyrazole derivative (PYZ20) | 0.33 µM | nih.gov |

The specific inhibitory potential of this compound against these enzymes would need to be confirmed through direct in vitro enzymatic assays. However, the existing data on related structures strongly suggest that this is a plausible area of biological activity.

Antimicrobial Activity Investigations (In Vitro Studies)

Detailed in vitro studies to comprehensively determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against a wide range of bacterial and fungal pathogens have not been identified in the currently available literature. While research into the antimicrobial properties of various indole derivatives is ongoing, specific data for this compound is absent. For instance, studies on other indole derivatives have shown a broad spectrum of activity. science.govsigmaaldrich.com However, this cannot be directly extrapolated to this compound.

No specific data from in vitro studies detailing the antibacterial spectrum of this compound is present in the available search results. Research on other chlorinated indole compounds has indicated potential antibacterial effects. For example, 4-chloroindole (B13527) and 5-chloroindole (B142107) have demonstrated inhibitory activity against Vibrio parahaemolyticus. researchgate.net Similarly, derivatives of indole-3-carboxaldehyde (B46971) have been explored for their antibacterial properties. researchgate.net However, without direct testing, the antibacterial profile of this compound remains unknown.

Interactive Data Table: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Source |

| Data Not Available | Data Not Available | Data Not Available | N/A |

No publicly available data could be located for the antibacterial activity of this specific compound.

Specific in vitro data on the antifungal spectrum of this compound is not available in the reviewed literature. While related indole compounds have been investigated for antifungal properties, these findings are not directly applicable. nih.govnih.gov For example, some indole-3-aldehyde hydrazone derivatives have been evaluated against Candida albicans. science.govsigmaaldrich.com

Interactive Data Table: Antifungal Activity of this compound

| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Source |

| Data Not Available | Data Not Available | Data Not Available | N/A |

No publicly available data could be located for the antifungal activity of this specific compound.

Anti-inflammatory Activity (In Vitro Studies)

There is no specific information available from in vitro studies regarding the anti-inflammatory activity of this compound. While other indole derivatives have been shown to possess anti-inflammatory properties by modulating inflammatory pathways, such as inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines in cell lines like RAW 264.7, this has not been demonstrated for the specific compound . sigmaaldrich.com

Interactive Data Table: In Vitro Anti-inflammatory Activity of this compound

| Cell Line | Parameter Measured | IC50 (µM) | Source |

| Data Not Available | Data Not Available | Data Not Available | N/A |

No publicly available data could be located for the anti-inflammatory activity of this specific compound.

Anti-cancer Activity (In Vitro Studies)

Specific in vitro studies detailing the anti-cancer activity of this compound, including IC50 values against various cancer cell lines, are not present in the available literature. The indole nucleus is a common scaffold in the design of anti-cancer agents, and various derivatives have shown potent activity. However, the specific substitutions of a chloro group at the 2-position and a methyl group at the 5-position on the indole-3-carbaldehyde core necessitate dedicated research to determine its cytotoxic profile.

Interactive Data Table: In Vitro Anti-cancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Source |

| Data Not Available | Data Not Available | N/A |

No publicly available data could be located for the anti-cancer activity of this specific compound.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Precursor for Complex Heterocyclic Architectures

The reactivity of 2-chloro-5-methyl-1H-indole-3-carbaldehyde makes it an excellent starting material for the construction of intricate, multi-ring heterocyclic systems. The aldehyde function readily undergoes condensation and cyclization reactions, while the chloro-substituted pyrrole (B145914) ring provides a handle for further functionalization or ring-forming reactions ekb.egresearchgate.net.

Research on analogous 2-chloro-indole-3-carbaldehydes has demonstrated their utility in synthesizing novel indolin-2-one derivatives through reactions with active methylene (B1212753) compounds like barbituric acids clockss.org. In these reactions, the initial Knoevenagel condensation product undergoes an intramolecular cyclization and substitution of the chlorine atom, leading to complex structures with unique features, such as eight-membered pseudo-cycles clockss.org. This reactivity suggests that this compound can serve as a precursor to a variety of fused indole (B1671886) systems. For instance, its reaction with dinucleophiles can lead to the formation of pyrazolo, pyrimido, or diazepino-fused indoles.

| Precursor Type | Reagent | Resulting Heterocyclic System | Reference |

| 2-Chloro-1-alkyl-1H-indole-3-carbaldehyde | Barbituric Acids | Indolin-2-one derivatives | clockss.org |

| 2-Chloro-1-alkyl-1H-indole-3-carbaldehyde | 5-Methyl-2-phenyl-2,4-dihydropyrazol-3-one | Indolin-2-ones with heterocyclic moieties | clockss.org |

| 2-Chloroquinoline-3-carbaldehyde (analogue) | Hydrazine (B178648) Hydrate (B1144303) | 1H-Pyrazolo[3,4-b]quinoline derivatives | nih.gov |

| 1H-Indole-3-carboxaldehyde | Anthranilamide | 2-(1H-Indol-3-yl)quinazolin-4(3H)-one | nih.gov |

Applications in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy acs.orgnih.gov. The aldehyde functionality of this compound makes it an ideal substrate for a variety of MCRs, enabling the rapid generation of diverse chemical libraries.

Indole aldehydes are known to participate in reactions such as the Biginelli, Hantzsch, and Ugi reactions, leading to the formation of densely functionalized heterocyclic compounds. For example, the reaction of an indole aldehyde, a β-ketoester, and urea or thiourea can yield dihydropyrimidinone-fused indoles. A copper-catalyzed four-component reaction involving 2-methylindole (a related precursor), aromatic aldehydes, and cyclic dienophiles has been shown to produce diverse spirotetrahydrocarbazoles nih.gov. This precedent suggests that this compound could be employed in similar MCRs to access novel and complex spiro-indole architectures.

| Multi-Component Reaction | Typical Reactants | Potential Product from Indole Aldehyde | Reference |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone-fused indoles | acs.org |

| Ugi Reaction | Aldehyde, Amine, Isocyanide, Carboxylic Acid | α-Acylamino carboxamide derivatives of indole | acs.org |

| Levy-type Reaction | Indole derivative, Aldehyde, Dienophile | Spirotetrahydrocarbazoles | nih.gov |

| Pyrano[2,3-c]pyrazole Synthesis | Aldehyde, Malononitrile, Hydrazine, β-Ketoester | Pyrano[2,3-c]pyrazole-substituted indoles | nih.gov |

Use in Development of Ligands for Catalysis

The development of specialized ligands is crucial for advancing transition metal catalysis. The indole scaffold can be modified to create effective ligands for various catalytic transformations mdpi.com. This compound serves as an excellent platform for designing such ligands.

The aldehyde group can be readily converted into imines (Schiff bases) by condensation with primary amines. These Schiff bases, containing both nitrogen and potentially other donor atoms from the amine component, can act as bidentate or multidentate ligands for metals like copper, iron, palladium, and others researchgate.net. The electronic properties of the resulting metal complexes can be fine-tuned by the substituents on the indole ring (the electron-donating methyl group and the electron-withdrawing chloro group) and the amine precursor. Research has shown that metal complexes derived from Schiff bases of 1H-indole-3-carbaldehyde can exhibit significant catalytic activity, such as mimicking catecholase oxidase researchgate.net. Furthermore, derivatives formed from the reaction of 2-chloro-indole-3-carbaldehydes have been noted for their potential use in coordination and supramolecular chemistry clockss.org.

| Ligand Type | Metal Center | Potential Catalytic Application | Reference |

| Schiff Base of 1H-Indole-3-carbaldehyde | Cu(II), Fe(III) | Oxidation (Catecholase mimic) | researchgate.net |

| Indolin-2-one derivatives | Various | Supramolecular assemblies | clockss.org |

| Chiral Phosphine Indoles | Palladium, Rhodium | Asymmetric C-H activation, Hydrogenation | mdpi.com |

Potential in Functional Material Development (e.g., polymers, chromophores)

The unique electronic and structural features of this compound suggest its potential for use in the development of novel functional materials. The indole nucleus possesses an extended π-conjugated system, which is a fundamental characteristic of many organic chromophores and electronic materials.

The aldehyde group can be used to extend this conjugation through Knoevenagel or Wittig-type reactions, leading to the formation of styryl-type dyes with potential applications as fluorescent probes or in dye-sensitized solar cells. The presence of the N-H group and the aldehyde provides two reactive sites for polymerization. For example, it could be incorporated into polyazomethines or other condensation polymers. The resulting polymers would feature the rigid and electronically active indole moiety as part of the polymer backbone, potentially imparting useful thermal, optical, or electronic properties to the material. The planar structure of the indole ring can also promote π-π stacking interactions, which is beneficial for charge transport in organic semiconductors nih.gov.

| Material Type | Relevant Structural Feature | Potential Application |

| Chromophore | Extended π-conjugation of the indole ring | Organic dyes, Fluorescent probes |

| Polymer | N-H and C=O functional groups for polymerization | High-performance polymers, Organic semiconductors |

| Organic Conductor | Planar indole structure facilitating π-stacking | Organic field-effect transistors (OFETs) |

Role in Agrochemistry and Plant Defense Research

Indole derivatives are central to plant biology, acting as hormones, signaling molecules, and defense compounds researchgate.netnih.gov. Indole-3-carbaldehyde itself is a known secondary metabolite in plants, involved in defense against pathogens ekb.eg. Research has demonstrated that compounds structurally related to this compound are precursors to important phytoalexins, which are antimicrobial compounds synthesized by plants in response to infection.

Specifically, 2-chloro-1H-indole-3-carbaldehyde is used in the biomimetic synthesis of erucalexin and cyclobrassinon, phytoalexins found in cruciferous plants that help defend against fungal pathogens chemicalbook.com. This established link highlights the potential of this compound as a lead structure in the development of new agrochemicals. The specific substitution pattern (chloro and methyl groups) could enhance antifungal activity or modify its mode of action. Indeed, derivatives of 2-methyl indole-3-carboxaldehyde (B46971) have been investigated as potential inhibitors of fungal lanosterol (B1674476) 14-demethylase, a key enzyme in fungal cell membrane biosynthesis aip.org.

| Indole-Derived Compound | Biological Role | Plant Family/Source | Reference |

| Indole-3-carbaldehyde | Pathogen defense | Brassicaceae (e.g., Arabidopsis) | researchgate.netnih.gov |

| Erucalexin | Phytoalexin (antifungal) | Erucastrum gallicum (wild crucifer) | chemicalbook.com |

| Cyclobrassinon | Phytoalexin (antifungal) | Brassicaceae | chemicalbook.com |

| Brassinin | Phytoalexin (antifungal) | Brassicaceae | ekb.eg |

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

While the Vilsmeier-Haack reaction is a conventional and effective method for synthesizing 2-chloro-5-methyl-1H-indole-3-carbaldehyde, future research will increasingly prioritize greener and more efficient alternatives. evitachem.com Building on recent advancements, several promising avenues exist:

Microwave-Assisted Organic Synthesis (MAOS): The application of microwave irradiation has already been shown to dramatically reduce reaction times for the Vilsmeier-Haack formylation from hours to mere minutes (5-15 minutes), while achieving high yields (80-90%). evitachem.com Future work should focus on optimizing solvent choice to include greener options and performing a systematic study to map the effects of power, temperature, and reaction time to maximize efficiency and minimize energy consumption.

Mechanochemistry: Solvent-free mechanochemical synthesis, such as high-energy ball milling, presents a significant leap towards sustainable production. evitachem.com This method eliminates the need for volatile organic compounds (VOCs), reduces waste, and can enhance reaction kinetics. evitachem.com Future research should explore the scalability of this technique from laboratory to industrial production, investigate the use of different milling frequencies and materials, and expand its application to a broader range of indole (B1671886) precursors.

Catalytic Approaches: Investigating novel catalytic systems could lead to milder reaction conditions and higher selectivity. This includes exploring the use of earth-abundant metal catalysts or even organocatalysts for the formylation and chlorination steps, moving away from stoichiometric reagents like phosphoryl oxychloride. researchgate.net

A comparison of current and potential future synthetic methodologies is presented in Table 1.

| Methodology | Current Status | Future Research Focus |

| Vilsmeier-Haack Reaction | Standard, widely used method. evitachem.com | Optimization for milder conditions, reduced use of hazardous reagents. google.com |

| Microwave-Assisted Synthesis | Reduces reaction time to 5-15 mins, yields 80-90%. evitachem.com | Use of green solvents, energy efficiency mapping, scale-up studies. |

| Mechanochemical Synthesis | Solvent-free, high efficiency via ball milling. evitachem.com | Scalability, optimization of milling parameters, broader substrate scope. |

| Novel Catalysis | Largely unexplored for this specific compound. | Development of organocatalysts or earth-abundant metal catalysts. |

Elucidation of Broader Mechanistic Pathways in Biological Systems (in vitro/in silico)

Initial studies suggest that this compound and its derivatives possess potential antimicrobial and anticancer properties, likely through interactions with various biological receptors and pathways. evitachem.comchemimpex.com However, the precise mechanisms of action remain largely uncharacterized. Future research must move beyond preliminary screening to detailed mechanistic investigations.

In Vitro Target Identification: High-throughput screening against panels of kinases, proteases, and other enzymes implicated in cancer and infectious diseases can identify specific molecular targets. Subsequent enzymatic assays and surface plasmon resonance (SPR) studies would validate these interactions and determine binding affinities and kinetics. For instance, studies on other indole derivatives have successfully identified inhibitors of enzymes like lanosterol (B1674476) 14α-demethylase, a key fungal enzyme. aip.org